molecular formula C11H11NO4 B2809399 Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate CAS No. 2034250-52-5

Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate

Cat. No. B2809399
CAS RN: 2034250-52-5
M. Wt: 221.212
InChI Key: GGKFRWAUMQPXSB-UHFFFAOYSA-N
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Description

Methyl carbamate, also known as methylurethane or urethylane, is an organic compound and the simplest ester of carbamic acid (H2NCO2H). It is a colorless solid .


Synthesis Analysis

Methyl carbamate is prepared by the reaction of methanol and urea . It can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .


Molecular Structure Analysis

The molecular formula of Methyl carbamate is C2H5NO2 . Its molecular weight is 75.07 .


Chemical Reactions Analysis

Methyl carbamate is prepared by the reaction of methanol and urea .


Physical And Chemical Properties Analysis

Methyl carbamate is a colorless solid . It has a boiling point of 176-177 °C and a melting point of 56-58 °C . It is freely soluble in alcohol and water .

Scientific Research Applications

Environmental Monitoring

N-methyl carbamate pesticides, including analogs of Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate, are frequently analyzed in water sources due to their extensive use and potential environmental impact. Msagati and Mamba (2012) developed a method combining hollow fibre supported liquid membrane (HFSLM) and solid-phase extraction (SPE) for determining N-methyl carbamates in water, highlighting the importance of monitoring these compounds in environmental samples Msagati & Mamba, 2012.

Pharmacology and Biochemistry

Carbamates have been investigated for their anticholinesterase activity, which makes them potential candidates for treating diseases like Alzheimer's. Luo et al. (2005) synthesized novel carbamates based on furobenzofuran and methanobenzodioxepine and evaluated their inhibitory action against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results for medical applications Luo et al., 2005.

Agriculture

In agricultural applications, carbamates like carbofuran and carbendazim are used as pesticides and fungicides. Campos et al. (2015) discussed the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, demonstrating the advancements in pesticide delivery methods to enhance effectiveness while reducing environmental toxicity Campos et al., 2015.

Environmental Remediation

The degradation and remediation of carbamate pesticides in contaminated environments have also been a significant focus. Mishra et al. (2020) reviewed microbial technologies for the bioremediation of carbofuran-contaminated environments, emphasizing the role of microbial enzymes and genes in degrading these toxic compounds Mishra et al., 2020.

Mechanism of Action

Target of Action

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is a carbamate ester . Carbamates are known to have anticholinesterase activity . They inhibit the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses of the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by forming a covalent bond with the active site of the enzyme . This prevents the enzyme from hydrolyzing acetylcholine, leading to an excess of this neurotransmitter in the synaptic cleft . The result is continuous stimulation of the postsynaptic membrane, causing symptoms such as muscle contractions and glandular hypersecretion .

Biochemical Pathways

The primary biochemical pathway affected by Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and gland secretion . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic receptors .

Pharmacokinetics

Carbamates in general are known to be well-absorbed through the gastrointestinal tract, skin, and lungs . They are widely distributed throughout the body and are metabolized primarily in the liver . The metabolites are then excreted in the urine . The compound’s bioavailability would be influenced by factors such as the route of administration, the individual’s metabolic rate, and the presence of other substances in the body .

Result of Action

The primary molecular effect of Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this results in continuous stimulation of cholinergic receptors, causing symptoms such as muscle contractions, glandular hypersecretion, and potentially leading to a state of cholinergic crisis .

Action Environment

The action, efficacy, and stability of Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as drugs or toxins, could affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .

Safety and Hazards

Methyl carbamate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

methyl N-[[5-(furan-2-yl)furan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-11(13)12-7-8-4-5-10(16-8)9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFRWAUMQPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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